REACTION_SMILES
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[CH3:14][CH2:15][N:16]([CH2:17][CH3:18])[CH2:19][CH3:20].[CH3:1][OH:2].[NH2:3][c:4]1[n:5][c:6]([F:13])[c:7]([Cl:12])[c:8]([Br:11])[c:9]1[F:10]>>[NH2:3][c:4]1[n:5][c:6]([F:13])[c:7]([Cl:12])[cH:8][c:9]1[F:10]
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Name
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Type
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product
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Smiles
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Nc1nc(F)c(Cl)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |